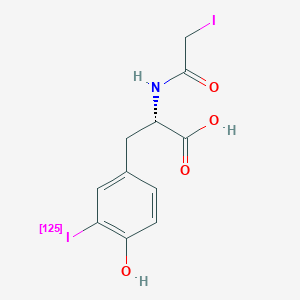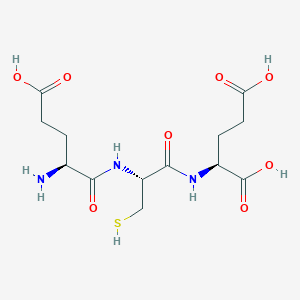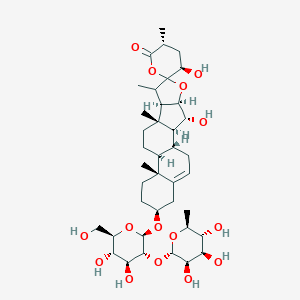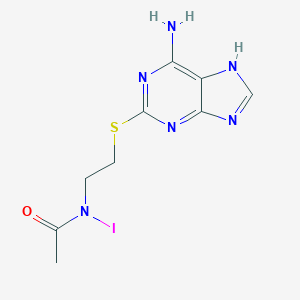
(E)-1,3-Diethyl-8-(3-methoxy-4,5-methylenedioxystyryl)-7-methylxanthine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1,3-Diethyl-8-(3-methoxy-4,5-methylenedioxystyryl)-7-methylxanthine, also known as XMD8-92, is a xanthine derivative that has gained attention for its potential use in scientific research. Xanthine derivatives are known to have various pharmacological effects, including as adenosine receptor antagonists, phosphodiesterase inhibitors, and as anti-inflammatory agents. XMD8-92 is a selective antagonist of the adenosine A2A receptor, which is involved in various physiological and pathological processes.
Mecanismo De Acción
(E)-1,3-Diethyl-8-(3-methoxy-4,5-methylenedioxystyryl)-7-methylxanthine selectively binds to the adenosine A2A receptor, which is primarily expressed in the brain. By blocking the A2A receptor, (E)-1,3-Diethyl-8-(3-methoxy-4,5-methylenedioxystyryl)-7-methylxanthine prevents the activation of downstream signaling pathways that are involved in various physiological processes, including neurotransmitter release, synaptic plasticity, and inflammation.
Biochemical and Physiological Effects:
(E)-1,3-Diethyl-8-(3-methoxy-4,5-methylenedioxystyryl)-7-methylxanthine has been shown to have various biochemical and physiological effects, particularly in the brain. By blocking the A2A receptor, (E)-1,3-Diethyl-8-(3-methoxy-4,5-methylenedioxystyryl)-7-methylxanthine can reduce neuroinflammation, improve motor function, and enhance cognitive performance. (E)-1,3-Diethyl-8-(3-methoxy-4,5-methylenedioxystyryl)-7-methylxanthine has also been shown to reduce the rewarding effects of cocaine, suggesting its potential use in treating addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (E)-1,3-Diethyl-8-(3-methoxy-4,5-methylenedioxystyryl)-7-methylxanthine is its selectivity for the A2A receptor, which allows for more specific targeting of this receptor compared to other xanthine derivatives. However, (E)-1,3-Diethyl-8-(3-methoxy-4,5-methylenedioxystyryl)-7-methylxanthine has a relatively short half-life, which may limit its effectiveness in certain experiments. Additionally, (E)-1,3-Diethyl-8-(3-methoxy-4,5-methylenedioxystyryl)-7-methylxanthine has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet fully understood.
Direcciones Futuras
There are several potential future directions for research on (E)-1,3-Diethyl-8-(3-methoxy-4,5-methylenedioxystyryl)-7-methylxanthine. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's and Huntington's disease. (E)-1,3-Diethyl-8-(3-methoxy-4,5-methylenedioxystyryl)-7-methylxanthine has also been investigated for its potential use in treating pain, as the A2A receptor is involved in pain modulation. Additionally, further research is needed to fully understand the safety and efficacy of (E)-1,3-Diethyl-8-(3-methoxy-4,5-methylenedioxystyryl)-7-methylxanthine in humans, as well as its potential use in combination with other drugs.
Métodos De Síntesis
(E)-1,3-Diethyl-8-(3-methoxy-4,5-methylenedioxystyryl)-7-methylxanthine can be synthesized using a multi-step process, starting with the reaction of 3,4-methylenedioxyphenylacetic acid with ethyl bromoacetate to form ethyl 3,4-methylenedioxyphenylacetate. This intermediate is then reacted with ethylamine to form ethyl 3,4-methylenedioxyphenylacetamidine, which is subsequently reacted with 7-methylxanthine to form the final product, (E)-1,3-Diethyl-8-(3-methoxy-4,5-methylenedioxystyryl)-7-methylxanthine.
Aplicaciones Científicas De Investigación
(E)-1,3-Diethyl-8-(3-methoxy-4,5-methylenedioxystyryl)-7-methylxanthine has been used in various scientific research studies, particularly in the field of neuroscience. Adenosine receptors, including the A2A receptor, play a crucial role in modulating neurotransmitter release and synaptic plasticity. (E)-1,3-Diethyl-8-(3-methoxy-4,5-methylenedioxystyryl)-7-methylxanthine has been shown to improve motor function and reduce neuroinflammation in animal models of Parkinson's disease, as well as to reduce the negative effects of chronic stress on cognitive function. (E)-1,3-Diethyl-8-(3-methoxy-4,5-methylenedioxystyryl)-7-methylxanthine has also been investigated for its potential use in treating cocaine addiction, as the A2A receptor is involved in the reward pathway of the brain.
Propiedades
Número CAS |
155272-00-7 |
|---|---|
Nombre del producto |
(E)-1,3-Diethyl-8-(3-methoxy-4,5-methylenedioxystyryl)-7-methylxanthine |
Fórmula molecular |
C20H22N4O5 |
Peso molecular |
398.4 g/mol |
Nombre IUPAC |
1,3-diethyl-8-[(E)-2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]-7-methylpurine-2,6-dione |
InChI |
InChI=1S/C20H22N4O5/c1-5-23-18-16(19(25)24(6-2)20(23)26)22(3)15(21-18)8-7-12-9-13(27-4)17-14(10-12)28-11-29-17/h7-10H,5-6,11H2,1-4H3/b8-7+ |
Clave InChI |
SIWPOSYYZOQAMH-BQYQJAHWSA-N |
SMILES isomérico |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC4=C(C(=C3)OC)OCO4)C |
SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC4=C(C(=C3)OC)OCO4)C |
SMILES canónico |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC4=C(C(=C3)OC)OCO4)C |
Sinónimos |
1H-Purine-2,6-dione, 3,7-dihydro-1,3-diethyl-8-(2-(7-methoxy-1,3-benzo dioxol-5-yl)ethenyl)-7-methyl-, (E)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



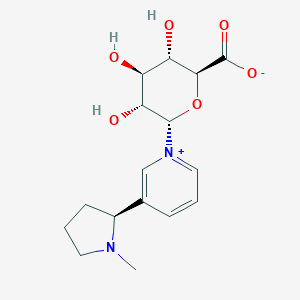
![7-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1,3-dimethyl-2,4(1H,3H)-pteridinedione](/img/structure/B233340.png)

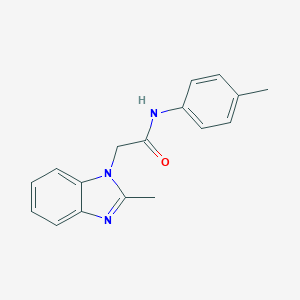

![(3Z)-4-(4-bromophenyl)-3-[(4-bromophenyl)methylidene]-1,5-diphenyl-4H-pyrrolo[3,4-b]pyrrole-2,6-dione](/img/structure/B233411.png)
![N-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B233412.png)
